molecular formula C29H35O17Cl B190366 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride CAS No. 16727-30-3

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride

Cat. No.: B190366
CAS No.: 16727-30-3
M. Wt: 655.6 g/mol
InChI Key: CILLXFBAACIQNS-UHFFFAOYSA-O
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Description

Malvin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Malvin, also known as malvoside, belongs to the class of organic compounds known as anthocyanidin-5-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C5-position. Malvin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, malvin is primarily located in the cytoplasm. Outside of the human body, malvin can be found in a number of food items such as highbush blueberry, nectarine, common bean, and yellow wax bean. This makes malvin a potential biomarker for the consumption of these food products.

Scientific Research Applications

Phenolic Compounds Research

  • A study has identified several new phenolic compounds, including derivatives similar to 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, from Kokuto, a non-centrifuged cane sugar. These compounds are significant in understanding the chemical makeup of natural products like cane sugar (Takara, Matsui, Wada, Ichiba, Chinen, & Nakasone, 2003).

Derivatives in Plant Studies

  • New phenolic derivatives have been isolated from the rhizome of Galeola faberi, including compounds structurally related to this compound, which contribute to the understanding of the chemical diversity in plants (Yi-ming, Zhuo-Lun, & Yong-fu, 1993).

Glycosides in Asteraceae Family

  • A study on Phagnalon rupestre, a plant in the Asteraceae family, identified phenolic compounds with structures similar to this compound. This research adds to the knowledge of naturally occurring phenolic glycosides (Góngora, Máñez, Giner, Recio, Gray, & Ríos, 2002).

Nervogenic Acid Glycosides Research

  • Research on Liparis condylobulbon leaves led to the discovery of new nervogenic acid glycosides, which share structural similarities with this compound. These findings are significant for understanding the chemical properties of this species (Šlapetová, Šmejkal, Innocenti, Dall’Acqua, Heilmann, Babula, Hamzová, & Žemlička, 2009).

Root Bark Chemicals of Picea Abies

  • A study focusing on the root bark of Picea abies isolated new compounds, including those structurally similar to this compound. This contributes to the understanding of the phytochemical constituents of Picea abies (Pan & Lundgren, 1995).

Antioxidative Activities in Cane Sugar

  • Research into Kokuto non-centrifuged cane sugar has identified compounds, including new antioxidative phenolic glycosides, with structures similar to this compound, highlighting their antioxidative properties (Takara, Matsui, Wada, Ichiba, & Nakasone, 2002).

Lignan Glucosides in Acanthus Ilicifolius

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17.ClH/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28;/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33);1H/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKJIVJBQJXLBY-FTIBDFQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895052
Record name 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16727-30-3
Record name Malvidin 3,5-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16727-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Malvin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
Source European Chemicals Agency (ECHA)
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Record name MALVIN
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